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molecular formula C9H5Cl2NO2 B8005655 2-Cyano-4,5-dichlorobenzoic Acid, Methyl Ester

2-Cyano-4,5-dichlorobenzoic Acid, Methyl Ester

Cat. No. B8005655
M. Wt: 230.04 g/mol
InChI Key: SVHFLKHSMSIMPB-UHFFFAOYSA-N
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Patent
US04900739

Procedure details

Triethylamine (25.4 mL, 0.182 mol) was added dropwise over a 20 minute period to a cold (0°-5° C.), stirred suspension of 2-carbamoyl-4,5-dichlorobenzoic acid (21.3 g, 91.0 mmol) in dichloromethane (110 mL). Methyl chloroformate (15.5 mL, 0.2 mol) was then added dropwise over a 30 minute period. The reaction mixture was then warmed to room temperature and stirred overnight. The solvents were removed and water (200 mL) was added. The water phase was filtered and the precipitate was washed with water and dried in vacuo to provide the product (20.5 g, 97%) as a tan solid, m.p. 120°-123° C.
Quantity
25.4 mL
Type
reactant
Reaction Step One
Quantity
21.3 g
Type
reactant
Reaction Step Two
Quantity
110 mL
Type
solvent
Reaction Step Two
Quantity
15.5 mL
Type
reactant
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
[CH2:1](N(CC)CC)C.[C:8]([C:11]1[CH:19]=[C:18]([Cl:20])[C:17]([Cl:21])=[CH:16][C:12]=1[C:13]([OH:15])=[O:14])(=O)[NH2:9].ClC(OC)=O>ClCCl>[C:8]([C:11]1[CH:19]=[C:18]([Cl:20])[C:17]([Cl:21])=[CH:16][C:12]=1[C:13]([O:15][CH3:1])=[O:14])#[N:9]

Inputs

Step One
Name
Quantity
25.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
21.3 g
Type
reactant
Smiles
C(N)(=O)C1=C(C(=O)O)C=C(C(=C1)Cl)Cl
Name
Quantity
110 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
15.5 mL
Type
reactant
Smiles
ClC(=O)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvents were removed
ADDITION
Type
ADDITION
Details
water (200 mL) was added
FILTRATION
Type
FILTRATION
Details
The water phase was filtered
WASH
Type
WASH
Details
the precipitate was washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=C(C(=O)OC)C=C(C(=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 20.5 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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